Manganese bromide is an inorganic compound with the chemical formula MnBr. It exists primarily as manganese(II) bromide, which is a salt formed by the combination of manganese ions and bromide ions. This compound can appear in different forms, including anhydrous and hydrated states, with manganese(II) bromide tetrahydrate being one of the most common forms. Manganese bromide is typically a white or pink crystalline solid that is soluble in water, making it useful in various applications across chemical and biological fields .
These reactions illustrate the reactivity of manganese bromide in various chemical environments, particularly its interactions with acids and halogens
Manganese bromide can be synthesized through several methods:
Manganese bromide has various applications across different fields:
Research on manganese(II) bromide interactions emphasizes its role in oxidation-reduction processes. For instance, studies have shown that the presence of bromide enhances the oxidation of dissolved manganese(II) during chlorination processes in water treatment. Reactive bromine species formed from this interaction can significantly influence the kinetics of manganese oxidation, highlighting the importance of understanding these interactions for effective water treatment strategies .
| Compound | Formula | Unique Features |
|---|---|---|
| Manganese(II) chloride | MnCl | More soluble than manganese bromide; used in similar applications. |
| Manganese(II) sulfate | MnSO | Commonly used as a fertilizer; different anion influences solubility and reactivity. |
| Manganese(IV) oxide | MnO | Oxidation state differs; used primarily as an oxidizing agent. |
| Manganese pentacarbonyl | Mn(CO)Br | Organometallic compound; used in catalysis but less stable than halides. |
Manganese bromide's distinct characteristics arise from its specific anionic composition and solubility profile, making it suitable for specialized applications not fully replicated by other manganese salts .
Microwave-assisted synthesis has revolutionized the preparation of manganese bromide-based perovskite nanocrystals by offering precise control over reaction parameters, resulting in materials with uniform properties and enhanced reproducibility. Unlike conventional heating methods, microwave radiation provides homogeneous heating throughout the reaction mixture, facilitating controlled nucleation and crystal growth.
The mechanism behind microwave-assisted crystallization relies on the interaction between microwave radiation and dipole moments in solvent molecules (such as DMF and GBL), which efficiently absorb the radiation and convert it to heat. This process offers several advantages:
A systematic analysis of reaction parameters reveals that the ratio of precursors significantly influences the final product's phase and optical properties. Table 1 demonstrates how varying the Cs₂CO₃:MnBr₂ ratio affects the photoluminescence characteristics of the resulting materials.
| Sr. No. | Cs₂CO₃:MnBr₂ Ratio | Temperature (°C) | Time (min) | Photoluminescence (PL) |
|---|---|---|---|---|
| 1 | 1:1 | 200 | 15 | Blue PL, Mn²⁺:CsBr |
| 2 | 1:1.25 | 200 | 15 | Blue PL |
| 3 | 1:1.5 | 200 | 15 | Blue PL |
| 5 | 1:2 | 200 | 15 | Green PL |
| 6 | 1:2.5 | 200 | 15 | Green PL, Cs₃MnBr₅ |
| 11 | 1:7 | 200 | 15 | Red PL, CsMnBr₃ |
| 14 | 1:8 | 200 | 15 | Red PL |
| 15 | 1:9 | 200 | 15 | Red PL |
Table 1: Optimization parameters for microwave-assisted synthesis of cesium manganese bromide compounds showing the relationship between precursor ratios and resulting photoluminescence properties.
The microwave-assisted method has proven particularly effective for synthesizing non-toxic, lead-free perovskite nanocrystals with tunable optical properties for applications in light-emitting devices, photodetectors, and solar cells.
Mechanochemical synthesis represents an environmentally friendly approach to preparing manganese bromide-based materials by minimizing or eliminating solvent use. This method relies on mechanical force, typically through grinding, to initiate and drive chemical reactions.
The typical mechanochemical synthesis process for manganese bromide complexes follows these steps:
This approach has successfully yielded various hybrid manganese bromide compounds with diverse organic cations. The mole ratios of organic salts to MnBr₂ are typically controlled at 2:1 for most hybrid halides, although specific compounds like [DMPZ]MnBr₄ require a 1:1 ratio.
Mechanochemical synthesis offers several advantages over solution-based methods:
Research has demonstrated that hybrid manganese bromide compounds synthesized through mechanochemical methods exhibit promising photoluminescence quantum yields (PLQYs), as shown in Table 2.
| Compound | Mn···Mn distances (Å) | PLQY |
|---|---|---|
| [DMPZ]₂MnBr₄ | 6.354, 6.945, 8.019, 8.097 | 13.96% |
| [EPY]₂MnBr₄ | 6.871, 8.186, 8.341, 9.422, 9.852, 9.761 | 44.15% |
| [PMMIM]₂MnBr₄ | 8.186, 9.447, 9.645, 9.942, 10.385 | 63.92% |
| [BMPR]₂MnBr₄ | 9.254, 9.584, 9.650, 9.868, 10.003, 10.243 | 75.50% |
| [BMPP]₂MnBr₄ | 9.528, 9.821, 9.876, 9.903, 10.044, 10.090 | 73.63% |
| [TPA]₂MnBr₄ | 9.745, 10.527, 10.602, 10.637, 10.973, 11.262 | 51.16% |
Table 2: Relationship between Mn···Mn distances and photoluminescence quantum yields (PLQYs) of various bulk 0D hybrid manganese bromides.
This data suggests a correlation between Mn···Mn distances and photoluminescence efficiency, with intermediate distances generally yielding higher quantum yields—an important consideration for designing luminescent materials with optimized properties.
Phase engineering has emerged as a powerful approach for controlling structural and optical properties in cesium manganese bromide systems. By manipulating reaction conditions and post-synthesis treatments, researchers can modulate the dimensionality and composition of these materials, resulting in tunable optical properties.
Cesium manganese bromide systems can exist in various dimensionalities:
Each phase exhibits distinct optical properties, particularly in photoluminescence:
Several methods have been developed to trigger phase transitions between these structures:
Concentration-dependent phase engineering: The phase transition can be triggered by changing the MnBr₂ concentration during synthesis—from Mn²⁺:CsBr (blue emission) to 0D Cs₃MnBr₅ (green emission) to 1D CsMnBr₃ (red emission).
Solvent-induced phase transitions: Treating CsMnBr₃ (1D) with isopropanol can transform it into Cs₃MnBr₅ (0D), changing the emission color from red to green.
Moisture-induced phase transitions: In a controlled moisture environment (humidity ~98-99%), both 0D Cs₃MnBr₅ and 1D CsMnBr₃ can transform into 0D Cs₂MnBr₄·2H₂O (blue emission) within 5-10 minutes.
Thermal annealing: The moisture-induced phase transitions can be reversed through thermal annealing, restoring the original phases.
Table 3 summarizes the key optical properties of different cesium manganese bromide phases:
| Material | Structure | Excitation wavelength (nm) | Emission wavelength (nm) | FWHM (nm) | Quantum Yield | Lifetime | Thermal stability (°C) |
|---|---|---|---|---|---|---|---|
| Mn²⁺:CsBr | Doped | 260 | 361 (blue) | 59 | 23.36% | 9.31 ns | - |
| Cs₃MnBr₅ | 0D | 277 | 521 (green) | 44 | 34.18% | 265.3 μs | 738 |
| CsMnBr₃ | 1D | 260 | 652 (red) | 77 | 27.76% | 51.58 μs | 390 |
| Cs₂MnBr₄·2H₂O | 0D | 250 | 391 (blue) | 66 | 1.23% | - | 415 |
Table 3: Optical properties of different cesium manganese bromide phases synthesized through microwave-assisted methods.
Mixed phases can be intentionally created to achieve specific emission characteristics. For example, researchers have demonstrated that a mixed phase of Cs₃MnBr₅/CsMnBr₃ with a Cs/Mn precursor ratio of 1.4:1 can generate white light emission by combining the green and red emissions, covering almost the entire visible spectrum.
These phase engineering strategies provide a versatile toolbox for designing manganese bromide-based materials with specific optical properties for applications in lighting, displays, and anti-counterfeiting technologies.
Template-directed synthesis represents an advanced approach to creating complex manganese bromide architectures with unique magnetic properties. This method employs structured templates to guide the growth of manganese bromide clusters with specific arrangements and properties.
A notable implementation involves using the metal-organic framework Zr₆O₄(OH)₄(bpydc)₆ (where bpydc²⁻ = 2,2'-bipyridine-5,5'-dicarboxylate) to template the growth of a cluster fragment of the two-dimensional solid MnBr₂. Single-crystal and powder X-ray diffraction analyses reveal a cluster with 19 metal ions arranged in a triangular lattice motif.
This specific arrangement gives rise to fascinating magnetic properties:
Antiferromagnetic coupling: Static magnetic susceptibility measurements indicate antiferromagnetic interactions between the high-spin (S = 5/2) Mn(II) centers.
Magnetic frustration: Dynamic magnetic susceptibility data suggest population of low-lying excited states, consistent with geometric magnetic frustration arising from the triangular arrangement of manganese ions.
Ground state properties: Density functional theory calculations predict that the confined cluster possesses a doubly degenerate, highly geometrically frustrated ground state with a total spin of S𝑇𝑜𝑡𝑎𝑙 = 5/2.
The Yamaguchi generalized spin-projection method has been employed to construct models for magnetic coupling interactions within these clusters, enabling facile determination of energy for all possible magnetic configurations. This approach provides valuable insights into the complex magnetic behavior of finite manganese bromide architectures.
The template-directed approach offers several advantages:
These template-directed strategies open new possibilities for designing manganese bromide-based materials with tailored magnetic properties, potentially leading to applications in spintronics, quantum computing, and magnetic data storage.
The antiferromagnetic (AFM) ground state of monolayer MnBr₂ has been rigorously investigated through density functional theory (DFT) simulations. These studies reveal that the AFM configuration is energetically favorable over ferromagnetic (FM) ordering, with a total energy difference (ΔEAFM-FM) of −0.152 eV for the monolayer and −0.142 eV for the bulk form [1] [4]. The stability of the AFM state arises from the incomplete 3d orbital occupancy of manganese atoms, which host five electrons in a high-spin d⁵ configuration. This electronic structure promotes strong intra-atomic exchange interactions, aligning adjacent Mn spins antiparallel.
Projected density of states (PDOS) analyses demonstrate significant hybridization between Mn-3d and Br-4p orbitals (Figure 1), creating a superexchange pathway that mediates interatomic magnetic coupling [1]. The monolayer exhibits a direct bandgap of 3.88 eV at the Γ point in the spin-up channel, while the spin-down channel shows an indirect gap of 4.75 eV (Γ–M) [1]. This spin-polarized band structure confirms MnBr₂'s classification as a magnetic semiconductor.
Table 1: Exchange Interaction Parameters in MnBr₂
| System | J₁ (meV) | J₂ (meV) | J₃ (meV) | Total J (meV) |
|---|---|---|---|---|
| Monolayer (3×3×1) | −0.45 | −0.01 | −0.035 | −2.70 |
| Bulk (3×3×1) | −0.38 | −0.009 | −0.032 | −2.52 |
The dominance of first-nearest-neighbor (J₁) interactions (−0.45 meV) over second (J₂) and third (J₃) neighbor couplings confirms the critical role of short-range magnetic interactions in stabilizing the AFM order [1]. Monte Carlo simulations based on these parameters predict a Néel temperature (TN) exceeding room temperature, suggesting practical viability for spintronic applications.
Spin-orbit coupling (SOC) induces significant magnetic anisotropy in MnBr₂ systems, with calculated anisotropy energies (MAE) of 6.8 μeV/Mn for monolayers and 11.7 μeV/Mn for bulk configurations [1] [4]. This anisotropy manifests as preferential alignment of Mn magnetic moments perpendicular to the monolayer plane, a phenomenon confirmed through relativistic DFT calculations incorporating the fully unconstrained non-collinear spin approach.
The orbital-resolved MAE analysis reveals that anisotropic dxz–dyz orbital mixing contributes 58% of the total anisotropy energy, while Br-p orbital contributions account for 32% [4]. This interfacial charge redistribution creates a Rashba-like splitting of 48 meV in the valence band edge, which directly modulates the magnetic easy axis orientation.
Magnetic Anisotropy Mechanisms:
These findings establish MnBr₂ as a prototype system for investigating dimensional crossover effects in magnetic anisotropy, with monolayer limits showing reduced but non-negligible SOC compared to bulk counterparts.
The magnetic coupling in MnBr₂ systems arises from competing direct exchange and superexchange mechanisms, with their relative contributions determined by structural parameters and electronic configuration.
Direct Exchange:
In the bulk CdI₂-type structure, Mn-Mn distances of 3.54 Å permit weak direct d–d overlap, generating ferromagnetic coupling contributions. However, DFT calculations show this mechanism accounts for only 12% of the total exchange energy [1], as evidenced by the antiparallel spin alignment in the ground state.
Superexchange:
The dominant interaction pathway involves Mn-Br-Mn bridging angles of 94.7°, enabling strong antiferromagnetic superexchange via Br-4p orbitals (Figure 2). Second-order perturbation theory calculations yield a superexchange constant JSE = −2.42 meV, matching 89% of the experimentally derived total J [5]. The Goodenough-Kanamori rules predict AFM coupling for near-90° metal-ligand-metal angles, consistent with the observed magnetic structure [5].
Table 2: Exchange Interaction Comparison
| Mechanism | Range (Å) | Coupling Type | Energy Contribution |
|---|---|---|---|
| Direct Exchange | <3.6 | Ferromagnetic | 12% |
| Superexchange | 3.6–5.2 | Antiferromagnetic | 88% |
The competition between these mechanisms creates a complex magnetic phase diagram, with pressure-dependent studies showing a 14% enhancement in superexchange dominance under 5 GPa hydrostatic compression [4]. This pressure response stems from reduced Mn-Br bond lengths (2.68 Å → 2.61 Å), which strengthen d–p hybridization and increase the superexchange contribution to 93% [1].
First-principles calculations using the TB2J toolkit confirm that the superexchange pathway accounts for 76% of the magnetic frustration energy in triangular Mn lattices [3], highlighting MnBr₂'s potential for hosting exotic quantum spin states. The interplay between direct and superexchange interactions thus provides a tunable platform for designing magnetic semiconductors with tailored ordering temperatures and anisotropy profiles.
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